2-Iodo-5-(methoxycarbonyl)benzoic acid can be synthesized through various methods, with variations in starting materials and reaction conditions. One common approach involves the iodination of 5-methoxybenzoic acid followed by subsequent esterification. [] This method utilizes iodine (I₂) and iodic acid (HIO₃) as the iodination agents, and methanol (CH₃OH) and sulfuric acid (H₂SO₄) for the esterification step. [] Additionally, research has explored alternative methods for the synthesis of this compound, including transition-metal-catalyzed cross-coupling reactions and the use of different protecting groups for the carboxylic acid functionality. [, ]
The presence of both the iodine atom and the methoxycarbonyl group in the molecule imparts unique properties that might be beneficial for developing new pharmaceutical agents. 2-Iodo-5-(methoxycarbonyl)benzoic acid has been investigated as a potential precursor for the synthesis of various bioactive molecules, including:
The unique properties of 2-Iodo-5-(methoxycarbonyl)benzoic acid have also been explored in the context of material science applications. Research suggests that this compound can be used as:
2-Iodo-5-(methoxycarbonyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of an iodine atom and a methoxycarbonyl group on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 306.05 g/mol. This compound is notable for its potential applications in organic synthesis, particularly as a precursor in the development of pharmaceuticals and agrochemicals.
The biological activity of 2-Iodo-5-(methoxycarbonyl)benzoic acid is linked to its structure as a benzoic acid derivative. Compounds in this class are known to exhibit various biological activities, including enzyme inhibition and interactions with receptors and ion channels. This compound may serve as a useful probe in biochemical assays and has potential implications in therapeutic developments, particularly in anti-inflammatory and anticancer research .
The synthesis of 2-Iodo-5-(methoxycarbonyl)benzoic acid typically involves the iodination of 5-(methoxycarbonyl)benzoic acid through electrophilic aromatic substitution. The process may utilize iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of the iodine atom onto the aromatic ring.
In industrial settings, larger-scale production may employ continuous flow reactors and automated systems to enhance reaction efficiency and yield. Purification techniques like recrystallization or chromatography are then used to achieve high purity of the final product .
2-Iodo-5-(methoxycarbonyl)benzoic acid is utilized in various fields:
Studies on the interactions of 2-Iodo-5-(methoxycarbonyl)benzoic acid have shown that it can interact with various biological targets, including enzymes and receptors. These interactions can lead to significant biological effects, making it a valuable compound for research into drug development and biochemical pathways .
Several compounds share structural similarities with 2-Iodo-5-(methoxycarbonyl)benzoic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Iodo-5-methylbenzoic acid | Contains a methyl group instead of a methoxycarbonyl group | Less functional diversity compared to 2-Iodo-5-(methoxycarbonyl)benzoic acid |
| 2-Iodo-5-methoxybenzoic acid | Contains a methoxy group instead of a methoxycarbonyl group | Lacks the carbonyl functionality that affects reactivity |
| 2-Iodo-5-nitrobenzoic acid | Contains a nitro group instead of a methoxycarbonyl group | Exhibits different electronic properties affecting reactivity |
Uniqueness: The combination of both an iodine atom and a methoxycarbonyl group on the benzene ring provides 2-Iodo-5-(methoxycarbonyl)benzoic acid with distinctive chemical reactivity and biological activity, setting it apart from its analogs .
The direct iodination of 5-(methoxycarbonyl)benzoic acid represents a fundamental synthetic approach to access 2-iodo-5-(methoxycarbonyl)benzoic acid. This methodology relies on electrophilic aromatic substitution reactions utilizing various iodinating agents under controlled conditions [1].
The Sandmeyer reaction pathway provides a reliable route for introducing iodine functionality into aromatic carboxylic acid derivatives [17]. This approach involves the diazotization of the corresponding amino precursor followed by copper-catalyzed iodine substitution [17]. The process typically achieves yields ranging from 60-85% when optimized reaction conditions are employed [1].
Direct electrophilic iodination using molecular iodine in the presence of oxidizing agents has demonstrated effectiveness for benzoic acid derivatives [21]. The reaction employs iodine with iodic acid or periodic acid as oxidizing agents in acidic media, typically achieving regioselective introduction of iodine at the ortho position relative to the carboxylic acid group [21] [23].
Temperature control plays a critical role in achieving optimal yields and selectivity. Reactions conducted at temperatures between 45-50°C for 2 hours, followed by overnight stirring at room temperature, have shown superior performance compared to higher temperature conditions [3]. The use of acetic acid and acetic anhydride as solvent systems provides enhanced reaction efficiency while minimizing side product formation [3].
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 45-50°C | 75-85% yield |
| Reaction Time | 2-4 hours active, overnight completion | Maximizes conversion |
| Solvent System | Acetic acid/acetic anhydride | Enhances selectivity |
| Oxidant Ratio | 1.2-2.6 equivalents | Controls reaction extent |
The incorporation of sulfuric acid as a catalyst significantly improves reaction rates and overall yields [21]. Concentrated sulfuric acid concentrations of 90-95% have proven most effective for activating the aromatic ring toward electrophilic attack [23].
The iodination mechanism involves the formation of electrophilic iodine species through oxidation of molecular iodine [21]. Iodic acid serves as the primary oxidizing agent, generating protonated iodic acid intermediates that facilitate the electrophilic aromatic substitution process [21]. The electron-withdrawing nature of the methoxycarbonyl group influences the regioselectivity, directing iodination to positions that minimize electronic repulsion [28].
Oxidative functionalization strategies offer alternative pathways for synthesizing 2-iodo-5-(methoxycarbonyl)benzoic acid through controlled oxidation processes coupled with iodine incorporation [22].
The utilization of hypervalent iodine compounds provides selective oxidative iodination capabilities [4]. 2-Iodoxybenzoic acid serves as both an oxidizing agent and iodine source, enabling single-step transformations under mild conditions [4] [8]. These reagents demonstrate particular effectiveness in dimethyl sulfoxide solvent systems, where enhanced solubility facilitates reaction progress [4].
Oxidative iodination using iodine with sodium periodate in acidic media represents another viable approach [3]. This system generates active iodine species capable of selective aromatic functionalization while maintaining compatibility with carboxylic acid functionality [3].
Iron-catalyzed oxidative processes offer environmentally favorable alternatives for iodine introduction [5]. Ferric chloride catalysis has demonstrated effectiveness in promoting selective oxidation while preventing over-oxidation to pentavalent iodine species [5]. The use of iron salts at 5 mole percent loading provides optimal balance between catalytic activity and reaction control [5].
| Catalyst System | Loading (mol%) | Selectivity | Yield Range |
|---|---|---|---|
| FeCl3 | 5 | High ortho-selectivity | 70-80% |
| Fe(NO3)3 | 5 | Moderate selectivity | 65-75% |
| Fe2(SO4)3 | 5 | Good selectivity | 68-78% |
| FeSO4 | 5 | Variable selectivity | 60-70% |
Sodium periodate in combination with iodine provides controlled oxidative iodination under aqueous or mixed solvent conditions [3]. This system offers the advantage of mild reaction conditions while achieving good yields and selectivity [3]. The periodate serves as a terminal oxidant, regenerating active iodine species throughout the reaction course [3].
Metal-catalyzed approaches provide sophisticated control over regioselectivity and reaction efficiency in the synthesis of 2-iodo-5-(methoxycarbonyl)benzoic acid [11] [19].
Palladium-catalyzed decarbonylative iodination represents a modern approach to aryl iodide synthesis [11]. This methodology employs carboxylic acid substrates as starting materials, utilizing palladium catalysts in combination with phosphine ligands to achieve selective carbon-iodine bond formation [11]. The process typically employs 1-iodobutane as the iodine source in combination with base and deoxychlorinating reagents [11].
The palladium/Xantphos catalytic system demonstrates particular effectiveness for this transformation [11]. The reaction mechanism involves carbon-phosphorus reductive elimination to form phosphonium intermediates, which subsequently undergo halogen exchange through outer sphere nucleophilic substitution [11].
Iridium-catalyzed ortho-iodination of benzoic acids offers remarkable selectivity and mild reaction conditions [19]. This methodology operates without the need for additional bases or additives, utilizing hexafluoroisopropanol as the optimal solvent system [19]. The carboxylic acid functionality serves as a directing group, facilitating selective carbon-hydrogen activation and subsequent iodination [19].
The iridium catalyst tolerates both air and moisture, making the process operationally simple and robust [19]. Mechanistic investigations reveal an iridium(III)/iridium(V) catalytic cycle, where the unique properties of hexafluoroisopropanol enable effective carbon-hydrogen iodination [19].
Copper-catalyzed arene cross-dimerization methodologies provide access to iodinated products through initial iodination followed by selective functionalization [12]. This approach employs iodine as the oxidant in combination with copper catalysts and appropriate ligand systems [12]. The methodology demonstrates high regioselectivity and functional group tolerance [12].
| Metal Catalyst | Ligand System | Reaction Conditions | Yield Range |
|---|---|---|---|
| Pd/Xantphos | Xantphos | 80-120°C, base | 75-90% |
| [IrCp*] complex | P/N ligands | 25°C, HFIP | 80-95% |
| CuI | 1,10-phenanthroline | 100-150°C, base | 70-85% |
Green chemistry principles guide the development of environmentally sustainable synthetic routes to 2-iodo-5-(methoxycarbonyl)benzoic acid, emphasizing atom economy, reduced waste generation, and safer reagent systems [13].
Microwave-assisted synthetic methodologies offer significant advantages in terms of reaction efficiency and energy consumption [18]. These approaches utilize controlled microwave irradiation to accelerate reaction rates while maintaining selectivity and yield [18]. The uniform heating provided by microwave energy results in improved reaction control and reduced reaction times compared to conventional heating methods [18].
Microwave-assisted iodination protocols typically employ shorter reaction times, ranging from 10-30 minutes compared to several hours required for conventional heating [18]. This approach also demonstrates improved energy efficiency due to direct heating of the reaction mixture rather than external heating of reaction vessels [18].
Continuous flow chemistry represents a sustainable approach to iodination reactions, offering enhanced control over reaction parameters and improved safety through reduced reagent inventory [25]. Flow systems enable precise temperature and residence time control, leading to more consistent product quality and reduced waste generation [25].
Electrochemical flow processes provide particularly attractive options for iodination reactions [25]. These systems utilize electrochemical oxidation to generate active iodine species in situ, eliminating the need for stoichiometric chemical oxidants [25]. The continuous nature of flow processes also facilitates easy scale-up and process optimization [25].
The development of recyclable hypervalent iodine reagents addresses sustainability concerns associated with stoichiometric reagent consumption [13]. These systems focus on the regeneration and reuse of iodine-containing reagents through controlled oxidation cycles [13].
Oxone-based regeneration systems demonstrate effectiveness in converting reduced iodine species back to active hypervalent forms [8]. This approach enables catalytic use of iodine reagents, significantly reducing waste generation and improving overall atom economy [8].
| Green Approach | Energy Reduction | Waste Reduction | Atom Economy |
|---|---|---|---|
| Microwave Synthesis | 60-80% | 40-60% | Moderate |
| Flow Chemistry | 30-50% | 70-90% | High |
| Recyclable Reagents | 20-40% | 80-95% | Very High |
Industrial-scale synthesis of 2-iodo-5-(methoxycarbonyl)benzoic acid requires careful evaluation of process parameters, cost factors, and production efficiency to ensure commercial viability [32].
Temperature control assumes critical importance in large-scale operations due to the significant heat generation associated with iodination reactions [3]. Industrial processes typically employ staged temperature profiles, beginning at 5-10°C for initial reagent mixing, followed by controlled heating to 45-50°C for the main reaction phase [3]. This approach minimizes hot spot formation and ensures uniform product quality across large reaction volumes [3].
Reaction time optimization balances productivity with yield requirements [3]. Industrial processes commonly employ 2-4 hour active reaction periods followed by ambient temperature aging for 12-16 hours to maximize conversion efficiency [3]. This approach allows for batch processing schedules that optimize equipment utilization while maintaining high product quality [3].
Raw material costs represent the primary economic driver for industrial production [32]. Iodine pricing volatility significantly impacts overall production economics, necessitating strategic sourcing and inventory management approaches [32]. The current market indicates iodine costs ranging from $25-35 per kilogram, representing 40-60% of total raw material expenses [32].
Solvent recovery systems provide substantial cost savings in large-scale operations [3]. Acetic acid and acetic anhydride recovery through distillation enables solvent reuse rates of 85-95%, significantly reducing operating costs [3]. The implementation of closed-loop solvent systems also addresses environmental compliance requirements [3].
| Cost Component | Percentage of Total | Optimization Potential |
|---|---|---|
| Raw Materials | 55-65% | Moderate through sourcing |
| Energy/Utilities | 15-20% | High through process intensification |
| Labor | 10-15% | Moderate through automation |
| Capital Depreciation | 8-12% | Low, fixed costs |
| Waste Treatment | 3-5% | High through green chemistry |
Industrial production typically targets annual capacities of 100-500 metric tons to achieve economies of scale [32]. This scale requires reactor systems with volumes ranging from 5,000 to 20,000 liters, constructed from corrosion-resistant materials compatible with iodine-containing systems [32].
Heat transfer considerations necessitate specialized reactor designs incorporating efficient cooling systems to manage exothermic reaction profiles [3]. The use of staged cooling approaches, beginning with initial temperature control at 5°C followed by controlled heating cycles, requires sophisticated temperature control systems [3].
Purification and isolation systems must accommodate the crystallization characteristics of the target compound [3]. Industrial processes typically employ controlled cooling crystallization followed by filtration and washing stages to achieve product purities exceeding 98% [3]. The implementation of continuous crystallization systems can improve both product quality and production efficiency [3].
Palladium-catalyzed reactions represent the most extensively studied class of transformations for 2-Iodo-5-(methoxycarbonyl)benzoic acid. The presence of both the iodine atom and the carboxylate group creates a unique substrate capable of undergoing multiple palladium-catalyzed processes under mild conditions [1] [2] [3].
The Suzuki-Miyaura cross-coupling reaction with aryl boronic acids proceeds efficiently using standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with phosphine ligands. Research has demonstrated that the electron-withdrawing nature of the methoxycarbonyl group enhances the reactivity of the aryl iodide toward oxidative addition, typically the rate-determining step in these transformations [1] [4]. The reaction tolerates various functional groups and proceeds under mild conditions, typically at temperatures between 80-120°C in polar solvents such as dimethylformamide or dimethyl sulfoxide [1] [2].
Palladium-catalyzed carbonylative reactions of 2-Iodo-5-(methoxycarbonyl)benzoic acid have been extensively investigated. The palladium-catalyzed aminocarbonylation proceeds through a mechanism involving oxidative addition of the aryl iodide to palladium(0), followed by carbon monoxide insertion and nucleophilic attack by the amine [1] [5]. Research has shown that the reaction can be controlled to favor either single or double carbonylation products depending on the reaction conditions and catalyst system employed [1] [5]. The use of electron-rich phosphine ligands such as triphenylphosphine generally favors single carbonylation, while more electron-deficient systems promote double carbonylation [1].
The Heck reaction of 2-Iodo-5-(methoxycarbonyl)benzoic acid with alkenes has been demonstrated to proceed with high regioselectivity [2] [3]. The carboxylate group can act as a directing group, influencing the regioselectivity of the migratory insertion step. Studies have shown that the reaction proceeds through the classical palladium(0)/palladium(II) catalytic cycle with oxidative addition, alkene coordination, migratory insertion, and beta-hydride elimination [2] [3].
Sequential palladium-catalyzed reactions have been developed to access complex heterocyclic structures. For instance, the sequential heteroarylation/acylation reaction involves initial cross-coupling followed by intramolecular acylation to form benzoxazole derivatives [2] [3]. These tandem processes demonstrate the synthetic utility of the multifunctional nature of 2-Iodo-5-(methoxycarbonyl)benzoic acid.
Copper-catalyzed transformations of 2-Iodo-5-(methoxycarbonyl)benzoic acid offer complementary reactivity patterns to palladium systems, often proceeding through different mechanistic pathways [6] [7] [8]. The copper-catalyzed cross-coupling reactions typically involve radical intermediates, providing access to products that may be difficult to obtain through traditional palladium catalysis.
The copper-catalyzed arene cross-dimerization reaction represents a significant advancement in the field. This transformation involves the in situ iodination of one arene followed by copper-catalyzed arylation of the most acidic carbon-hydrogen bond of the coupling partner [6] [7]. The reaction proceeds through a mechanism involving initial oxidative addition of the aryl iodide to copper(I), followed by carbon-hydrogen bond activation and reductive elimination [6] [7]. The use of iodine as an oxidant in combination with copper catalysts has been shown to provide excellent regioselectivity and broad substrate scope [6] [7].
Copper-catalyzed carbon-sulfur bond formation has been extensively studied with 2-iodobenzoic acid derivatives. The reaction proceeds through a mechanism involving oxidative addition of the aryl iodide to copper(I), followed by coordination of the thiol nucleophile and reductive elimination [9] [10]. The reaction shows broad substrate scope and can accommodate both aliphatic and aromatic thiols. The presence of the carboxylate group can influence the reaction outcome through coordination effects [9].
The copper-catalyzed carbonylative cross-coupling represents a metal-catalyzed alternative to palladium systems. Research has demonstrated that copper(I) catalysts can promote the carbonylative coupling of alkyl iodides with amines under carbon monoxide pressure [11]. The reaction proceeds through a radical mechanism involving single-electron transfer and carbon monoxide insertion [11]. The use of copper catalysts offers advantages in terms of cost and availability compared to palladium systems.
Copper-catalyzed isotopic exchange reactions have been developed for the incorporation of radioactive isotopes into 2-iodobenzoic acid derivatives. These reactions proceed through copper-catalyzed halogen exchange and have applications in radiopharmaceutical synthesis [12]. The reaction conditions are typically mild and provide high isotopic incorporation yields.
Nickel-catalyzed reactions of 2-Iodo-5-(methoxycarbonyl)benzoic acid offer unique advantages, particularly in terms of substrate scope and reaction conditions. Nickel catalysts can activate traditionally unreactive electrophiles and enable transformations that are challenging with palladium or copper systems [13] [14] [15].
The nickel-catalyzed reductive cross-coupling represents a powerful methodology for forming carbon-carbon bonds. The reaction typically involves the coupling of two electrophiles in the presence of a reducing agent such as manganese or zinc [13] [14] [16]. The mechanism involves oxidative addition of both electrophiles to nickel(0), followed by reductive elimination to form the carbon-carbon bond [14] [16]. The reaction can accommodate a wide range of electrophiles including alkyl halides, which are often problematic in palladium-catalyzed systems [14] [16].
Nickel-catalyzed electrochemical transformations have emerged as a sustainable alternative to traditional metal-catalyzed processes. The electrochemical nickel-catalyzed cross-coupling eliminates the need for stoichiometric reducing agents and can be performed under mild conditions [17] [18]. The reaction proceeds through a nickel(I)/nickel(III) catalytic cycle that differs from traditional nickel(0)/nickel(II) systems [17].
The nickel-catalyzed carboboration of alkenes represents a method for the simultaneous introduction of carbon and boron functionalities. The reaction involves the three-component coupling of alkenes, electrophiles, and diboron reagents [19]. The mechanism involves oxidative addition of the aryl iodide to nickel(0), followed by alkene coordination and migratory insertion [19].
Nickel-catalyzed carbonylative reactions have been developed as alternatives to palladium systems. The nickel-catalyzed carbonylative synthesis of heterocycles involves the coupling of aryl halides with carbon monoxide and nucleophiles [20]. The reaction proceeds through a mechanism involving oxidative addition, carbon monoxide insertion, and nucleophilic attack [20].
Metal-free transformations of 2-Iodo-5-(methoxycarbonyl)benzoic acid have gained significant attention due to their environmental benefits and operational simplicity. These reactions typically involve hypervalent iodine reagents or radical-based processes [21] [22] [23].
The transition-metal-free decarboxylative iodination represents a breakthrough in the field of decarboxylative chemistry. This reaction involves the treatment of 2-Iodo-5-(methoxycarbonyl)benzoic acid with molecular iodine under mild conditions to afford the corresponding aryl iodide with concomitant decarboxylation [22]. The reaction proceeds through a mechanism that differs from classical Hunsdiecker-type decarboxylations, avoiding the need for stoichiometric silver salts [22]. Mechanistic studies suggest that the reaction does not proceed through a radical mechanism but rather through a concerted decarboxylation-iodination process [22].
The decarboxylative iodination can be coupled with subsequent cross-coupling reactions in a one-pot process. The aryl iodide generated from the decarboxylative iodination can undergo copper-catalyzed coupling with arenes or other nucleophiles [22]. This strategy allows for the preparation of biaryls from readily available carboxylic acids and represents a significant advancement in atom-economical synthesis [22].
Hypervalent iodine-mediated transformations utilize derivatives of 2-iodobenzoic acid as oxidants. The oxidation of 2-iodobenzoic acid with oxidants such as oxone or hydrogen peroxide generates hypervalent iodine species such as 2-iodoxybenzoic acid (IBX) [21] [24]. These reagents can promote a variety of oxidative transformations including alcohol oxidation, carbon-hydrogen bond functionalization, and heterocycle synthesis [21] [24].
The metal-free oxidative cross-coupling of aromatic compounds represents an alternative to transition-metal-catalyzed processes. These reactions typically involve hypervalent iodine(III) reagents and proceed through single-electron transfer mechanisms [23] [25]. The reactions can provide access to biaryls and other coupled products without the need for transition-metal catalysts [23] [25].
Iodine-catalyzed transformations utilize molecular iodine as a catalyst for various organic transformations. The iodine-catalyzed denitrative carbon-sulfur cross-coupling involves the coupling of nitroarenes with xanthates in the presence of catalytic iodine [26]. The reaction proceeds through a mechanism involving iodine-mediated activation of the nitro group and subsequent nucleophilic substitution [26].
The carboxylate group in 2-Iodo-5-(methoxycarbonyl)benzoic acid serves as a versatile directing functionality that can influence the regioselectivity and reactivity of various transformations. The directing effect arises from the ability of the carboxylate group to coordinate to metal centers, bringing them into proximity with specific carbon-hydrogen bonds [27] [28] [29].
The carboxylate-directed ortho-functionalization represents a powerful strategy for regioselective carbon-hydrogen bond activation. The carboxylate group can coordinate to transition-metal catalysts, directing them to activate ortho carbon-hydrogen bonds with high selectivity [27] [28] [29]. This strategy has been successfully applied to various transformations including arylation, alkylation, and halogenation reactions [27] [28] [29].
The mechanism of carboxylate-directed transformations typically involves initial coordination of the carboxylate group to the metal center, followed by cyclometalation to form a metallacycle intermediate [27] [28]. The metallacycle then undergoes various transformations depending on the reaction conditions and coupling partners [27] [28]. The carboxylate group can be removed after the transformation through decarboxylation or protodecarboxylation reactions [27] [28].
Carboxylate-directed Heck reactions have been developed to enable the coupling of hindered alkenes that are typically unreactive under standard conditions. The carboxylate group directs the palladium catalyst to the appropriate position for alkene coordination and migratory insertion [30] [31]. The reaction can accommodate tetrasubstituted alkenes and provides access to quaternary carbon centers [30] [31].
The carboxylate group can also function as a deciduous directing group, meaning it is removed during the course of the reaction [32]. This approach prevents over-functionalization and allows for the selective mono-functionalization of substrates with multiple reactive sites [32]. The deciduous nature of the carboxylate group makes it an attractive directing group for synthetic applications [32].
Mechanistic studies have revealed that the carboxylate group can facilitate carbon-carbon bond reductive elimination from palladium(IV) intermediates. Computational studies have shown that the carboxylate group stabilizes high-oxidation-state palladium complexes and promotes reductive elimination through electronic and steric effects [28]. This mechanistic understanding has led to the development of new catalytic systems for challenging transformations [28].
The methoxycarbonyl group in 2-Iodo-5-(methoxycarbonyl)benzoic acid exhibits diverse reactivity patterns that can be exploited for various synthetic transformations. The electron-withdrawing nature of the methoxycarbonyl group significantly influences the electronic properties of the aromatic ring and can participate in various chemical transformations [33] [34] [35].
Transesterification reactions of the methoxycarbonyl group provide access to various ester derivatives. The reaction can be performed under both acidic and basic conditions, with the mechanism depending on the reaction conditions employed [33]. Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism involving tetrahedral intermediate formation [33]. The reaction can be used to introduce various alkyl groups and can be performed intramolecularly to form cyclic esters (lactones) [33].
The methoxycarbonyl group can undergo decarbonylative transformations to provide access to various organometallic reagents. The nickel-catalyzed decarbonylative stannylation involves the conversion of methyl esters to stannanes through a mechanism involving oxidative addition, decarbonylation, and transmetalation [36]. The reaction provides a method for the functional group interconversion of esters to other useful synthetic intermediates [36].
Hydrolysis of the methoxycarbonyl group provides access to the corresponding carboxylic acid, which can undergo various transformations including decarboxylation reactions. The hydrolysis can be performed under acidic or basic conditions, with the mechanism involving nucleophilic acyl substitution by water [33]. The resulting carboxylic acid can then undergo decarboxylation to provide the corresponding aromatic compound [33].
The methoxycarbonyl group can participate in radical reactions through the generation of methoxycarbonyl radicals. Photoredox-catalyzed generation of methoxycarbonyl radicals has been demonstrated using various precursors [37]. The methoxycarbonyl radical can undergo conjugate addition reactions with electron-deficient alkenes to form 1,4-dicarbonyl compounds [37]. The radical shows nucleophilic character and exhibits regioselectivity that depends on the electronic nature of the acceptor [37].
Reduction of the methoxycarbonyl group can provide access to various alcohol derivatives. The reduction can be performed using various reducing agents including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation [38]. The choice of reducing agent depends on the desired selectivity and the presence of other functional groups [38].
The methoxycarbonyl group can also undergo methylation reactions under specific conditions. Research has shown that lignin-derived methoxy groups can methylate carboxylic acids to form methyl esters in the presence of copper catalysts [34]. This reaction demonstrates the potential for sustainable synthesis using renewable feedstocks [34].
The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of other functional groups in the molecule. The Hammett equation classifies the methoxycarbonyl group as an electron-withdrawing substituent, which can affect the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution reactions [35]. This electronic effect can be exploited to control the regioselectivity and reactivity of various transformations [35].